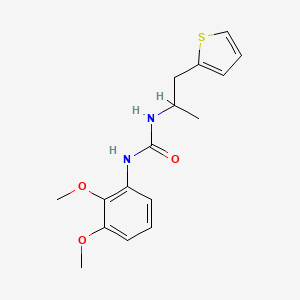

1-(2,3-二甲氧基苯基)-3-(1-(噻吩-2-基)丙烷-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

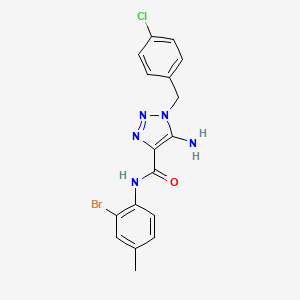

The compound "1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea" is a urea derivative that is likely to possess biological activity due to the presence of the urea moiety and substituted phenyl rings. Urea derivatives are known for their wide range of biological activities, including enzyme inhibition and receptor modulation .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or isothiocyanate. In the context of the papers provided, similar synthetic strategies have been employed. For instance, Hunig's base catalyzed synthesis was used to create a series of 1-aryl-3-aryl urea/thiourea derivatives, indicating that a base catalyst in a suitable solvent such as THF can be effective for such reactions . Although the exact synthesis of "1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea" is not detailed, it is plausible that a similar approach could be applied.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents on the phenyl rings, such as methoxy groups, can influence the binding affinity and overall activity of the compound. The steric and electronic effects of these substituents can modulate the interaction with biological targets . The thiophene moiety in the compound suggests potential for increased lipophilicity and electronic interactions with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The urea moiety can form hydrogen bonds, which is essential for the interaction with biological macromolecules. The substituted phenyl rings can undergo electrophilic substitution reactions, potentially leading to further derivatization and optimization of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2,3-Dimethoxyphenyl)-3

科学研究应用

缓蚀作用

对1,3,5-三嗪基脲衍生物的研究表明,在酸性溶液中,它对低碳钢有显著的缓蚀性能。这些研究表明,类似的脲衍生物可以作为有效的缓蚀剂,可能包括指定的化合物,因为它具有脲部分和芳香族取代基,这些取代基可能与金属表面以类似的方式相互作用(Mistry, Patel, J. Patel, & Jauhari, 2011)。

乙酰胆碱酯酶抑制

已经合成并评估了柔性的1-(2-氨基乙氧基)-3-芳基(硫代)脲,以了解其抗乙酰胆碱酯酶活性,表明脲衍生物在治疗阿尔茨海默症等疾病中具有治疗潜力。这些化合物的结构特征,包括脲键和芳香族取代基,表明类似的化合物也可能表现出生物活性(Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995)。

有机非线性光学材料

已经合成并表征了查耳酮衍生物,例如1-(4-氨基苯基)-3-(3,4-二甲氧基苯基)-丙-2-烯-1-酮,以了解它们作为有机非线性光学材料的潜力。这些研究证明了二甲氧基苯基基团和脲官能团在促进化合物的旋光性中所起的重要作用,表明指定化合物中类似的官能团使其可用于光学应用中(Joseph, Sajan, Shettigar, Chaitanya, Misra, Sundius, & Němec, 2013)。

抗惊厥活性

已经合成并筛选了脲和硫脲衍生物的抗惊厥活性,突出了此类化合物的潜在药用价值。如指定化合物中所示,噻吩基团的存在可能会影响其生物活性,使其成为进一步药理学研究的候选物(Thakur, Deshmukh, Jha, & Kumar, 2017)。

染料敏化太阳能电池

包括三苯胺基染料在内的环状硫脲/脲功能化染料在染料敏化太阳能电池中显示出很高的光伏性能。与指定化合物中类似的硫脲/脲基团和芳香族体系的结合表明在能量转换技术中具有潜在的应用(Wu, An, Chen, & Chen, 2013)。

属性

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11(10-12-6-5-9-22-12)17-16(19)18-13-7-4-8-14(20-2)15(13)21-3/h4-9,11H,10H2,1-3H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXXIMIRERCVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)NC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)